molecular formula C20H24N2O2 B5628457 4-{1-[(5-ethylpyridin-2-yl)methyl]piperidin-3-yl}benzoic acid

4-{1-[(5-ethylpyridin-2-yl)methyl]piperidin-3-yl}benzoic acid

Cat. No. B5628457
M. Wt: 324.4 g/mol
InChI Key: JTCZJZZZUUKYGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, including the formation of intermediate structures and the use of catalytic agents. A study by Ivanova et al. (2019) on hybrid compounds based on similar structural motifs highlights the utility of nitrogenous bases (piperidine, triethylamine, or pyridine) in synthesizing pharmacophoric fragments, suggesting a potentially analogous approach for our compound (Ivanova, Kanevskaya, & Fedotova, 2019).

Molecular Structure Analysis

The molecular and crystal structures of related piperidine derivatives have been extensively studied. For instance, Kuleshova and Khrustalev (2000) determined the molecular and crystal structures of various hydroxy derivatives of hydropyridine, providing insights into the influence of hydrogen bonds on molecule conformation and packing in crystals (Kuleshova & Khrustalev, 2000). Such analyses are crucial for understanding the structural basis of chemical reactivity and physical properties.

Chemical Reactions and Properties

Chemical reactions involving piperidine derivatives are diverse, including alkylation, acylation, and condensation reactions. The study on novel piperidine derivatives by Sugimoto et al. (1990) illustrates the synthesis and evaluation of anti-acetylcholinesterase activity, providing a glimpse into the reactivity and potential applications of piperidine-based compounds (Sugimoto et al., 1990).

Physical Properties Analysis

The physical properties of a compound, including melting point, solubility, and crystallinity, are heavily influenced by its molecular structure. The work by Faizi et al. (2016) on the crystal structure of a closely related compound, "4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid," reveals insights into conformational flexibility and packing, which can be extrapolated to understand the physical properties of our compound of interest (Faizi, Ahmad, & Golenya, 2016).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds, stability under various conditions, and potential for forming derivatives, can be inferred from structural analogs. The study by Bhogala and Nangia (2003) on acid···pyridine hydrogen bonding in neutral and ionic complexes offers valuable insights into intermolecular interactions that define the chemical behavior of such compounds (Bhogala & Nangia, 2003).

properties

IUPAC Name

4-[1-[(5-ethylpyridin-2-yl)methyl]piperidin-3-yl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-2-15-5-10-19(21-12-15)14-22-11-3-4-18(13-22)16-6-8-17(9-7-16)20(23)24/h5-10,12,18H,2-4,11,13-14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCZJZZZUUKYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CN2CCCC(C2)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{1-[(5-Ethylpyridin-2-YL)methyl]piperidin-3-YL}benzoic acid

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